molecular formula C13H9FN2S2 B12119166 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione

5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione

Cat. No.: B12119166
M. Wt: 276.4 g/mol
InChI Key: ZGIABBOTTUAFQG-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core structure, which is fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with 2-chloro-3-formylthiophene in the presence of a base, followed by cyclization with thiourea to form the desired thienopyrimidine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane.

    Reduction: Sodium borohydride; solvents like ethanol or methanol.

    Substitution: Amines, thiols; solvents like DMF or DMSO.

Major Products Formed

Scientific Research Applications

5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological effects. The presence of the fluorophenyl and thienopyrimidine moieties contributes to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione is unique due to its specific substitution pattern and the presence of both fluorophenyl and thienopyrimidine moieties.

Properties

Molecular Formula

C13H9FN2S2

Molecular Weight

276.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C13H9FN2S2/c1-7-10(8-2-4-9(14)5-3-8)11-12(17)15-6-16-13(11)18-7/h2-6H,1H3,(H,15,16,17)

InChI Key

ZGIABBOTTUAFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N=CNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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